molecular formula C13H26N2S B13247859 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B13247859
M. Wt: 242.43 g/mol
InChI Key: CHSDMTMIOQSVJL-UHFFFAOYSA-N
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Description

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of decylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the decylsulfanyl group, yielding the parent imidazole.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent imidazole.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The decylsulfanyl group can interact with lipid membranes, leading to membrane disruption and cell lysis. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octylsulfanyl)-4,5-dihydro-1H-imidazole
  • 2-(Dodecylsulfanyl)-4,5-dihydro-1H-imidazole
  • 2-(Hexylsulfanyl)-4,5-dihydro-1H-imidazole

Uniqueness

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the specific length of its decylsulfanyl group, which imparts distinct physicochemical properties. This uniqueness can influence its solubility, membrane interaction, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

2-decylsulfanyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H26N2S/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13/h2-12H2,1H3,(H,14,15)

InChI Key

CHSDMTMIOQSVJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NCCN1

Origin of Product

United States

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